molecular formula C21H24N4O3 B2429346 6-(5-(Boc-amino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline CAS No. 878745-39-2

6-(5-(Boc-amino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline

Cat. No.: B2429346
CAS No.: 878745-39-2
M. Wt: 380.448
InChI Key: VQNLQGIXUAAUFO-UHFFFAOYSA-N
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Description

6-(5-(tert-Butoxycarbonylamino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline is a complex organic compound that features a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-(tert-Butoxycarbonylamino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline typically involves multiple steps. One common method includes the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The Boc protection is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process by maintaining optimal temperatures and reaction times.

Chemical Reactions Analysis

Types of Reactions

6-(5-(tert-Butoxycarbonylamino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction can produce amine derivatives.

Scientific Research Applications

6-(5-(tert-Butoxycarbonylamino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(5-(tert-Butoxycarbonylamino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-(tert-Butoxycarbonylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline
  • 5-(tert-Butoxycarbonylamino)-2-methylphenylamine

Uniqueness

6-(5-(tert-Butoxycarbonylamino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline is unique due to its dual protection of amino groups and its specific substitution pattern on the quinazoline core. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

tert-butyl N-[4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-13-6-7-15(24-20(27)28-21(2,3)4)11-18(13)23-14-8-9-17-16(10-14)19(26)25(5)12-22-17/h6-12,23H,1-5H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNLQGIXUAAUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)NC2=CC3=C(C=C2)N=CN(C3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To refluxing toluene (50 mL) in a 150 mL round bottom flask was added 2-methyl-5-t-butylcarbamate aniline 23 (3 g, 13.50 mmol, 1.2 eq), -chloro-3-methyl-4-oxoquinazoline 28 (2.19 g, 11.25 mmol, 1 eq), NaOMe (1.51 g, 15.75 mmol, 1.4 eq), and 2-diphenylbistbutylphosphine (168 mg, 5 mol %, 0.561 mmol), and Pd2(dba)3 (309 mg, 3 mol %, 0.336 mmol). This mixture was refluxed for 8 hours when it was observed there was complete amination of quinazolinone starting material. The reaction mixture was cooled to room temperature and poured into 250 mL EtOAc and then washed with sodium bicarbonate (2×100 mL), water (2×100 mL), and then brine (2×100 mL). The light brown solid was then purified by flash chromatography on silica (70% EtOAc/Hex) to yield desired product 29 as a light yellow solid (3.6 g, 9.33 mmol, 83% yield). 1H NMR (300 MHz, D6 DMSO): δ 7.91 (s, 1H), 7.64 (d, 1H, J=2.7 Hz), 7.61 (s, 1H, J=8.8 Hz), 7.34 (dd, 1H, J=2.7 Hz, J=8.8 Hz), 7.29 (s, 1H), 7.16 (d, 1H, J=8.2 Hz), 7.09 (d, 1H, J=8.2 Hz), 6.47 (s, 1H), 5.70 (s, 1H), 3.59 (s, 3H), 1.64 (s, 3H), 1.51 (s, 9H). 13C NMR (75 MHz, D6 DMSO): δ 161.34, 153.57, 145.59, 145.58, 141.04, 139.09, 131.84, 129.01, 125.35, 123.96, 123.24, 114.31, 112.49, 108.33, 79.70, 34.26, 28.97, 18.14. ESMS: m/z 381.2 [MH]+
Name
2-methyl-5-t-butylcarbamate aniline
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.19 g
Type
reactant
Reaction Step Two
Name
NaOMe
Quantity
1.51 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
309 mg
Type
catalyst
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Seven
Yield
83%

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